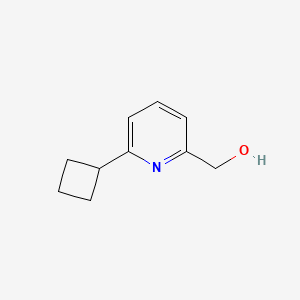

(6-Cyclobutylpyridin-2-yl)methanol

説明

“(6-Cyclobutylpyridin-2-yl)methanol” is a pyridine derivative featuring a cyclobutyl substituent at the 6-position of the pyridine ring and a hydroxymethyl (-CH₂OH) group at the 2-position. The cyclobutyl group introduces steric bulk and unique electronic effects due to its strained, non-aromatic hydrocarbon structure. This compound is of interest in medicinal chemistry and materials science, where pyridine derivatives are often utilized as ligands, intermediates, or bioactive molecules. Its structural distinctiveness arises from the cyclobutyl moiety, which contrasts with more common substituents like halogens, alkoxy groups, or aromatic rings .

特性

分子式 |

C10H13NO |

|---|---|

分子量 |

163.22 g/mol |

IUPAC名 |

(6-cyclobutylpyridin-2-yl)methanol |

InChI |

InChI=1S/C10H13NO/c12-7-9-5-2-6-10(11-9)8-3-1-4-8/h2,5-6,8,12H,1,3-4,7H2 |

InChIキー |

NDVSJSPFNFUDTP-UHFFFAOYSA-N |

正規SMILES |

C1CC(C1)C2=CC=CC(=N2)CO |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Key compounds include:

- (6-Iodopyridin-2-yl)-methanol

- (6-Methoxypyridin-2-yl)-methanol

- (5,6-Dimethoxypyridin-2-yl)methanol

Table 1: Structural and Electronic Comparison

| Compound | Substituent(s) at 6-Position | Electronic Effect of Substituent | Steric Bulk | Key Applications/Reactivity |

|---|---|---|---|---|

| (6-Cyclobutylpyridin-2-yl)methanol | Cyclobutyl | Weak electron-donating (inductive) | High | Ligand design, strained intermediates |

| (6-Iodopyridin-2-yl)-methanol | Iodo | Electron-withdrawing (inductive) | Moderate | Cross-coupling reactions, halogen bonding |

| (6-Methoxypyridin-2-yl)-methanol | Methoxy | Electron-donating (resonance) | Low | O-demethylation, hydrogen-bonding motifs |

| (5,6-Dimethoxypyridin-2-yl)methanol | 5- and 6-Methoxy | Strong electron-donating (resonance) | Low | Chelating agents, photochemistry |

Key Comparisons

Electronic Effects The cyclobutyl group exerts a weak electron-donating effect via inductive mechanisms, contrasting with the strong electron-withdrawing nature of iodine in (6-Iodopyridin-2-yl)-methanol . Methoxy groups (as in (6-Methoxypyridin-2-yl)-methanol) donate electrons via resonance, significantly increasing the pyridine ring’s electron density. This enhances stability in acidic or oxidative conditions compared to the cyclobutyl analog .

This property may limit its use in aqueous reactions but favor applications requiring hydrophobic interactions . (5,6-Dimethoxypyridin-2-yl)methanol benefits from dual methoxy groups, which improve solubility in protic solvents while maintaining low steric demand .

Reactivity and Functionalization The iodo substituent in (6-Iodopyridin-2-yl)-methanol enables cross-coupling reactions (e.g., Suzuki or Sonogashira), offering pathways for further functionalization that are unavailable to the cyclobutyl derivative . The methanol group in all compounds allows for oxidation to carboxylic acids or participation in hydrogen-bonding networks, though steric hindrance in the cyclobutyl analog may slow these reactions .

Spectroscopic Signatures Substituent electronegativity correlates with NMR chemical shifts. For example, the electron-withdrawing iodo group in (6-Iodopyridin-2-yl)-methanol would deshield nearby protons, causing downfield shifts compared to the cyclobutyl derivative . Methoxy groups in (6-Methoxypyridin-2-yl)-methanol may upfield-shift adjacent protons due to resonance donation, a pattern absent in the cyclobutyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。